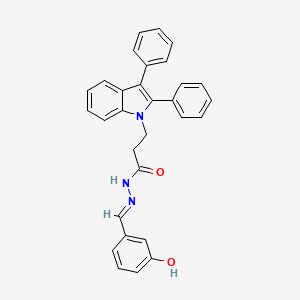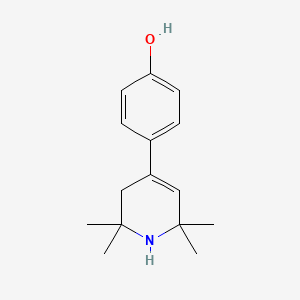
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide
Übersicht
Beschreibung
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide is a useful research compound. Its molecular formula is C30H25N3O2 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.19467705 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, including molecules structurally similar to 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(3-hydroxybenzylidene)propanohydrazide, have been investigated for their effectiveness in corrosion inhibition. Studies have shown that these compounds exhibit good inhibition efficiency on the corrosion of stainless steel in acidic environments. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were used to understand the inhibitors' efficiency. The adsorption of these molecules on stainless steel surfaces was found to obey Langmuir's adsorption isotherm, indicating their potential application in protecting metals against corrosion in industrial settings (Vikneshvaran & Velmathi, 2017).
Antimicrobial Activity
Schiff bases with indole groups, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated remarkable activity against various microbial strains, highlighting their potential as antimicrobial agents. Their structure and activity were characterized using spectroscopic techniques like Fourier-transform infrared (FTIR) and UV-Visible spectroscopy (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Antitumor Activity
Compounds structurally similar to this compound have been developed and tested for their potential antitumor activity. These include a series of (1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones and related compounds. Their in-vitro evaluation for tumor cell-growth inhibition suggests potential applications in cancer research and treatment (Farghaly, 2010).
Lipase and α-Glucosidase Inhibition
Further research into compounds similar to this compound has revealed their potential in inhibiting enzymes like lipase and α-glucosidase. This suggests their possible use in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Eigenschaften
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-25-15-9-10-22(20-25)21-31-32-28(35)18-19-33-27-17-8-7-16-26(27)29(23-11-3-1-4-12-23)30(33)24-13-5-2-6-14-24/h1-17,20-21,34H,18-19H2,(H,32,35)/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUOYJUUDMSIKP-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC(=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC(=CC=C4)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)
![ETHYL 4-[(2-{[4-ETHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B5434335.png)
![2-{[5-CYCLOPROPYL-4-(TETRAHYDRO-2-FURANYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5434336.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![4-[4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5434374.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5434376.png)


![(5E)-5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)

![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)
![N-butyl-4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5434417.png)

